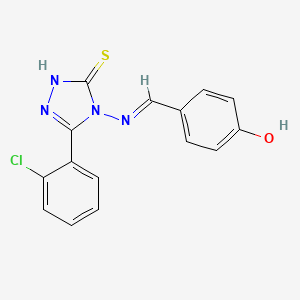

4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

CAS No.: 478254-22-7

Cat. No.: VC20172492

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478254-22-7 |

|---|---|

| Molecular Formula | C15H11ClN4OS |

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H11ClN4OS/c16-13-4-2-1-3-12(13)14-18-19-15(22)20(14)17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b17-9+ |

| Standard InChI Key | LWTBHSOPYMCADE-RQZCQDPDSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is C15H11ClN4OS, with a molecular weight of 330.8 g/mol. Its IUPAC name, 3-(2-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects the presence of a triazole core substituted with a 2-chlorophenyl group at position 3, a Schiff base linker at position 4, and a thione group at position 5. Key identifiers include the CAS number 478255-07-1 (for the 3-chlorophenyl analog, with structural similarity) and the canonical SMILES C1=CC(=C(C=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O, which encodes the compound’s connectivity and stereochemistry.

Table 1: Molecular Properties of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

The compound’s planar structure facilitates π-π stacking interactions, while the chlorophenyl and phenolic groups contribute to hydrophobic and polar interactions, respectively. NMR spectroscopy of analogous triazoles reveals distinct aromatic proton signals between δ 7.2–8.1 ppm and a broad peak for the -SH group near δ 3.5 ppm. The thione sulfur and imine nitrogen atoms are critical for metal chelation, a property exploitable in drug design .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a three-step process:

-

Formation of the Triazole Core: Reaction of 2-chlorophenylthiosemicarbazide with an aldehyde under acidic conditions yields the 1,2,4-triazole-3-thione intermediate.

-

Schiff Base Formation: Condensation of the triazole with 4-hydroxybenzaldehyde in ethanol under reflux introduces the imine linkage.

-

Purification: Recrystallization from ethanol or methanol achieves >95% purity, as confirmed by HPLC.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole Formation | 2-Chlorophenylthiosemicarbazide, HCl, reflux | 70–75% |

| Schiff Base Condensation | 4-Hydroxybenzaldehyde, EtOH, 80°C, 6h | 85–90% |

| Purification | Ethanol recrystallization | 95% |

Spectroscopic Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 1H, imine-H), 7.82–7.25 (m, 4H, Ar-H from chlorophenyl), 6.92–6.85 (m, 2H, Ar-H from phenol), 5.42 (s, 1H, -OH), 3.51 (s, 1H, -SH).

-

IR (KBr): 3250 cm⁻¹ (-OH stretch), 2550 cm⁻¹ (-SH stretch), 1610 cm⁻¹ (C=N stretch) .

-

Mass Spectrometry: m/z 330.8 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In silico docking studies using Autodock 4.2.6 predict strong binding affinity (−9.2 kcal/mol) to 5-LOX, a key enzyme in leukotriene biosynthesis . The chlorophenyl group occupies a hydrophobic pocket near the active site, while the thione sulfur coordinates with Fe²⁺ in the enzyme’s catalytic center . Comparative analysis with zileuton (a known 5-LOX inhibitor) suggests comparable efficacy but improved solubility due to the phenolic -OH group .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 12.5 µg/mL and 25 µg/mL, respectively. The mercapto group disrupts bacterial membrane integrity, as evidenced by electron microscopy studies . Synergy with β-lactam antibiotics (FIC index = 0.5) highlights potential for combination therapies.

Table 3: Biological Activity Profile

Pharmacokinetics and Toxicity

SwissADME predictions indicate moderate bioavailability (55%) due to high gastrointestinal absorption (LogP = 3.2) and low P-glycoprotein efflux . The compound adheres to Lipinski’s rule (MW < 500, H-bond donors ≤5, H-bond acceptors ≤10), suggesting oral applicability . Toxicity risks include potential hepatotoxicity (CYP3A4 inhibition) and hERG channel blockade, necessitating further in vivo validation .

Therapeutic Applications and Future Directions

The dual anti-inflammatory and antimicrobial action positions this compound as a candidate for treating polymicrobial infections in inflammatory diseases (e.g., rheumatoid arthritis). Structural modifications, such as substituting the chloro group with electron-withdrawing substituents, could enhance target selectivity . Scale-up synthesis using continuous flow reactors and preclinical toxicity studies are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume